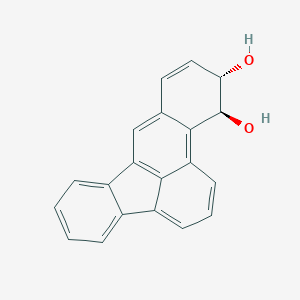

Lithocholate 3-O-glucuronide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

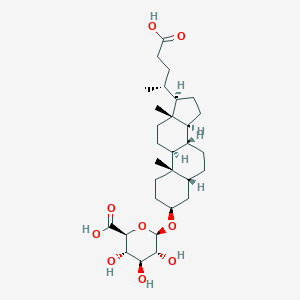

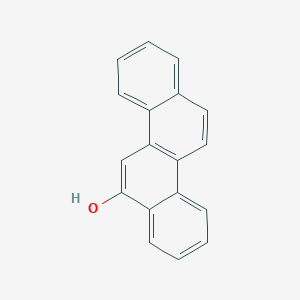

Lithocholate 3-O-glucuronide (LCA-3G) is a bile acid metabolite that has been found to have various biochemical and physiological effects on the body. This molecule is synthesized in the liver from cholesterol and is excreted into the bile where it aids in the digestion and absorption of fats. In recent years, LCA-3G has gained significant attention in the scientific community due to its potential therapeutic applications in various diseases.

Wissenschaftliche Forschungsanwendungen

Biliary Excretion Enhancement

- Lithocholate-3-O-glucuronide's biliary excretion is significantly influenced by ursodeoxycholate-3,7-disulfate in Eisai hyperbilirubinemic rats (EHBR). This indicates potential applications in enhancing biliary excretion, especially in conditions where bile acid excretion is impaired due to genetic or disease factors (Hasegawa & Takikawa, 2002).

Analytical Standards for Liquid Chromatography-Mass Spectrometry

- Lithocholate-3-O-glucuronide can be used as an analytical standard in liquid chromatography-mass spectrometry. This application is vital for accurate quantification and analysis in various biochemical and pharmaceutical research contexts (Caron et al., 2006).

Influence on UGT2B7 Expression

- The compound significantly impacts the expression of the human UDP-glucuronosyltransferase (UGT) 2B7, a major enzyme catalyzing the glucuronidation of various endogenous compounds. This insight is crucial for understanding the metabolic pathways and potential drug interactions involving lithocholic acid (Lu et al., 2005).

Role in Drug Tolerance

- Lithocholic acid's influence on UGT2B7 suggests potential applications in modifying drug tolerance, particularly in the context of pain management and opioid use (Yang et al., 2016).

Characterization of Liver Enzymes

- Lithocholic acid derivatives can be used to characterize the activity of liver enzymes like bile acid acyl glucuronosyltransferase, providing insights into liver function and potential therapeutic targets for liver-related diseases (Mano et al., 2002).

Insights into Bile Acid Signaling and Detoxification

- Research on lithocholic acid derivatives elucidates the role of bile acid glucuronidation in detoxification, especially under cholestatic conditions. This research provides new insights into bile acid signaling pathways and their impact on liver and overall health (Mostarda et al., 2018).

Hepatic Expression Regulation

- Lithocholic acid derivatives are instrumental in studying hepatic expression regulation of crucial enzymes like UGT1A3, which has significant implications for understanding bile acid metabolism and detoxification processes in the liver (Verreault et al., 2006).

Hepatic Microsomal Biotransformation

- Lithocholic acid is a vital substrate for studying the biotransformation pathways in human hepatic microsomes, providing crucial insights into the detoxification mechanisms of toxic bile acids (Deo & Bandiera, 2009).

Eigenschaften

CAS-Nummer |

75239-91-7 |

|---|---|

Produktname |

Lithocholate 3-O-glucuronide |

Molekularformel |

C₃₀H₄₈O₉ |

Molekulargewicht |

552.7 g/mol |

IUPAC-Name |

(2S,3S,4S,5R,6R)-6-[[(3S,5R,8R,9S,10S,13R,14S,17R)-17-[(2R)-4-carboxybutan-2-yl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |

InChI |

InChI=1S/C30H48O9/c1-15(4-9-22(31)32)19-7-8-20-18-6-5-16-14-17(10-12-29(16,2)21(18)11-13-30(19,20)3)38-28-25(35)23(33)24(34)26(39-28)27(36)37/h15-21,23-26,28,33-35H,4-14H2,1-3H3,(H,31,32)(H,36,37)/t15-,16-,17+,18+,19-,20+,21+,23+,24+,25-,26+,28-,29+,30-/m1/s1 |

InChI-Schlüssel |

GIQXKAXWRLHLDD-VOJQCDQYSA-N |

Isomerische SMILES |

C[C@H](CCC(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@H]4[C@@]3(CC[C@@H](C4)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O)C)C |

SMILES |

CC(CCC(=O)O)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)OC5C(C(C(C(O5)C(=O)O)O)O)O)C)C |

Kanonische SMILES |

CC(CCC(=O)O)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)OC5C(C(C(C(O5)C(=O)O)O)O)O)C)C |

Andere CAS-Nummern |

75239-91-7 |

Physikalische Beschreibung |

Solid |

Synonyme |

(3α,5β)-23-Carboxy-24-norcholan-3-yl β-D-Glucopyranosiduronic Acid; Lithocholic Acid 3-Glucuronide; |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(9S,10S)-7,8,9,10-tetrahydrobenzo[a]pyrene-9,10-diol](/img/structure/B107996.png)